Cas no 952234-36-5 (1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt)

1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt structure
952234-36-5 structure
Product name:1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt
CAS No:952234-36-5
MF:C3H4ClN5O2S
Molecular Weight:209.614156723022
MDL:MFCD19705431
CID:654260
PubChem ID:23583982

1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt 化学的及び物理的性質

名前と識別子

    • 1H-Imidazole-1-sulfonyl azide hydrochloride
    • Imidazole-1-sulfonyl azide HCl,
    • Imidazole-1-sulfonyl azide hydrochloride
    • 1H-Imidazole-1-sulfonyl azide, HCl salt
    • Imidazole-1-sulfonyl azide
    • N-diazoimidazole-1-sulfonamide;hydrochloride
    • XYURSCOGYWBRDR-UHFFFAOYSA-N
    • BCP14462
    • imidazole-1-sulfonylazide hydrochloride
    • NE16545
    • Y5117
    • Q6003986
    • Imidazole sulfony azide hydrochloride
    • 1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt
    • MDL: MFCD19705431
    • インチ: 1S/C3H3N5O2S.ClH/c4-6-7-11(9,10)8-2-1-5-3-8;/h1-3H;1H
    • InChIKey: XYURSCOGYWBRDR-UHFFFAOYSA-N
    • SMILES: Cl.[N-]=[N+]=NS(N1C=CN=C1)(=O)=O

計算された属性

  • Exact Mass: 208.977423g/mol
  • Surface Charge: 0
  • 水素結合ドナー数: 1
  • Hydrogen Bond Acceptor Count: 5
  • 回転可能化学結合数: 2
  • Exact Mass: 208.977423g/mol
  • 単一同位体質量: 208.977423g/mol
  • Topological Polar Surface Area: 74.7Ų
  • Heavy Atom Count: 12
  • 複雑さ: 273
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • Defined Bond Stereocenter Count: 0
  • 不確定化学結合立体中心数: 1
  • Covalently-Bonded Unit Count: 2

じっけんとくせい

  • ゆうかいてん: 100-105 °C

1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt Security Information

  • 危険物輸送番号:NONH for all modes of transport
  • 储存条件:2-8°C

1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM327921-25g
N-diazoimidazole-1-sulfonamide hydrochloride
952234-36-5 95%+
25g
$550 2021-08-18
eNovation Chemicals LLC
Y1001449-25g
N-diazoimidazole-1-sulfonamide hydrochloride
952234-36-5 95%
25g
$410 2024-08-02
Enamine
EN300-112206-5.0g
1H-imidazole-1-sulfonyl azide hydrochloride
952234-36-5 95%
5g
$269.0 2023-04-24
SHENG KE LU SI SHENG WU JI SHU
sc-506866-500mg
1H-Imidazole-1-sulphonyl azide hydrochloride,
952234-36-5
500mg
¥1015.00 2023-09-05
eNovation Chemicals LLC
D954762-5g
1H-Imidazole-1-sulfonyl azide hydrochloride
952234-36-5 95%
5g
$100 2024-06-07
Chemenu
CM327921-1000g
N-diazoimidazole-1-sulfonamide hydrochloride
952234-36-5 95%+
1000g
$10850 2021-08-18
Apollo Scientific
OR301255-1g
1H-Imidazole-1-sulphonyl azide hydrochloride
952234-36-5
1g
£212.00 2025-02-19
Fluorochem
093939-1g
Imidazole-1-sulfonylazide hydrochloride
952234-36-5 95%
1g
£115.00 2022-03-01
eNovation Chemicals LLC
Y1316392-5G
1H-imidazole-1-sulfonyl azide hydrochloride
952234-36-5 97%
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$90 2024-05-23
SHENG KE LU SI SHENG WU JI SHU
sc-506866-500 mg
1H-Imidazole-1-sulphonyl azide hydrochloride,
952234-36-5
500MG
¥1,015.00 2023-07-11

1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sulfuryl chloride ,  Sodium azide Solvents: Acetonitrile ;  0 °C; overnight, 0 °C
1.2 0 °C; 5 h, 0 °C
1.3 Reagents: Acetyl chloride Solvents: Ethanol ;  0 °C
Reference
Small molecules enhance functional O-mannosylation of Alpha-dystroglycan
Lv, Fengping; Li, Zhi-fang; Hu, Wenhao; Wu, Xiaohua, Bioorganic & Medicinal Chemistry, 2015, 23(24), 7661-7670

Synthetic Circuit 2

Reaction Conditions
Reference
Synthesis of Chiral Triazole-Based Halogen Bond Donors
Kaasik, Mikk ; Kaabel, Sandra; Kriis, Kadri; Jarving, Ivar; Kanger, Tonis, Synthesis, 2019, 51(10), 2128-2135

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sulfuryl chloride ,  Sodium azide Solvents: Acetonitrile ;  cooled; overnight, rt
1.2 cooled; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethanol ;  cooled
Reference
Synthesis of 1,2,3-Triazoles from Azide-Derivatized Aminocyclitols by Catalytic Diazo Transfer and CuAAC Click Chemistry
Ji, Li; Zhou, Guo-Quan; Qian, Chao; Chen, Xin-Zhi, European Journal of Organic Chemistry, 2014, 2014(17), 3622-3636

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Sulfuryl chloride ,  Sodium azide Solvents: Acetonitrile ,  Ethyl acetate
Reference
Clickable Enzyme-Linked Immunosorbent Assay
Canalle, Luiz A.; Vong, TuHa; Adams, P. HansH. M.; van Delft, Floris L.; Raats, Jos M. H.; et al, Biomacromolecules, 2011, 12(10), 3692-3697

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sulfuryl chloride ,  Sodium azide Solvents: Acetonitrile ;  rt; overnight, rt
1.2 0 °C; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethanol ,  Ethyl acetate ;  0 °C
Reference
Enzymatic Macrocyclization of 1,2,3-Triazole Peptide Mimetics
Oueis, Emilia; Jaspars, Marcel; Westwood, Nicholas J.; Naismith, James H., Angewandte Chemie, 2016, 55(19), 5842-5845

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sulfuryl chloride ,  Sodium azide Solvents: Acetonitrile ;  cooled; overnight, rt
1.2 cooled; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethanol ;  cooled
Reference
"Click dipeptide": A novel stationary phase applied in two-dimensional liquid chromatography
Xue, Meiyun; Huang, Hongxue; Ke, Yanxiong; Chu, Changhu; Yu, Jin; et al, Journal of Chromatography A, 2009, 1216(49), 8623-8629

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Sulfuryl chloride ,  Sodium azide Solvents: Acetonitrile ;  0 °C; 0 °C → rt; 16 h, rt
1.2 0 °C; 3 h, rt
1.3 Reagents: Acetyl chloride Solvents: Ethanol ;  0 °C
Reference
Design and Combinatorial Development of Shield-1 Peptide Mimetics Binding to Destabilized FKBP12
Madsen, Daniel; Joergensen, Frederik P.; Palmer, Daniel ; Roux, Milena E.; Olsen, Jakob V.; et al, ACS Combinatorial Science, 2020, 22(3), 156-164

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sulfuryl chloride ,  Sodium azide Solvents: Acetonitrile ;  0 °C; 20 h, rt; rt → 0 °C
1.2 10 min, 0 °C; 4 h, rt
1.3 Reagents: Ethanol ,  Acetyl chloride ;  10 - 15 min, 0 °C; 10 min, 0 °C
1.4 Solvents: Ethyl acetate ;  20 min, 0 °C; 10 min, 0 °C
Reference
Design and synthesis of anti-cancer cyclopeptides containing triazole skeleton
Tahoori, Fatemeh; Balalaie, Saeed; Sheikhnejad, Reza; Sadjadi, Mahnaz; Boloori, Parvin, Amino Acids, 2014, 46(4), 1033-1046

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sulfuryl chloride ,  Sodium azide Solvents: Acetonitrile ;  overnight, rt
1.2 0 °C; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethanol ;  0 °C
Reference
An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride
Goddard-Borger, Ethan D.; Stick, Robert V., Organic Letters, 2007, 9(19), 3797-3800

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Sulfuryl chloride ,  Atomic chlorine ,  Sodium azide Solvents: Acetonitrile
1.2 Solvents: Ethanol
Reference
Some Synthetic Carbohydrate Chemistry: Natural Product Synthesis, Rational Inhibitor Design and the Development of a New Reagent
Goddard-Borger, Ethan D., 2008, , ,

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Sulfuryl chloride ,  Sodium azide Solvents: Acetonitrile ;  10 min, 0 °C; 18 h, rt; 0 °C
1.2 0 °C; 3 h, rt
Reference
A DNA-Encoded Chemical Library Incorporating Elements of Natural Macrocycles
Stress, Cedric J. ; Sauter, Basilius ; Schneider, Lukas A.; Sharpe, Timothy ; Gillingham, Dennis, Angewandte Chemie, 2019, 58(28), 9570-9574

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Thionyl chloride ,  Sodium azide Solvents: Acetonitrile ;  cooled; overnight, rt
1.2 cooled; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethanol ;  cooled
Reference
cAMP-modulated biomimetic ionic nanochannels based on a smart polymer
Chen, Zhixiang; Sun, Taolei; Qing, Guangyan, Journal of Materials Chemistry B: Materials for Biology and Medicine, 2019, 7(23), 3710-3715

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Sulfuryl chloride ,  Sodium azide Solvents: Acetonitrile ;  cooled; overnight, rt
1.2 cooled; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  rt
Reference
Azide- and alkyne-functionalized α- and β3-amino acids
Sminia, Tjerk Jacco; Pedersen, Daniel Sejer, Synlett, 2012, 23(18), 2643-2646

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Sulfuryl chloride ,  Sodium azide Solvents: Acetonitrile ;  10 min, 0 °C; 18 h, rt; rt → 0 °C
1.2 0 °C; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethanol ;  rt; 1 h, 0 °C
Reference
A DNA-encoded macrocycle library that resembles natural macrocycles
Stress, Cedric J.; Sauter, Basilius; Schneider, Lukas A.; Sharpe, Timothy; Gillingham, Dennis, ChemRxiv, 2019, 1, 1-5

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Sulfuryl chloride ,  Sodium azide Solvents: Acetonitrile ;  5 min, 0 °C; 18 h, 0 °C → rt; rt → 0 °C
1.2 2 min, 0 °C; 5 min, 0 °C; > 0 °C; 3 h, rt
Reference
Asymmetric Intramolecular Buchner Reaction: From High Stereoselectivity to Coexistence of Norcaradiene, Cycloheptatriene, and an Intermediate Form in the Solid State
Darses, Benjamin ; Maldivi, Pascale ; Philouze, Christian; Dauban, Philippe ; Poisson, Jean-Francois, Organic Letters, 2021, 23(2), 300-304

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Sulfuryl chloride ,  Sodium azide Solvents: Acetonitrile ,  Ethyl acetate
Reference
Method for preparing a reactive coating for molecular immobilization using a UV-reactive monomer attached to a bicycloalkyne
, European Patent Organization, , ,

Synthetic Circuit 17

Reaction Conditions
Reference
Tunable chiral triazole-based halogen bond donors: assessment of donor strength in solution with nitrogen-containing acceptors
Peterson, Anna; Kaasik, Mikk; Metsala, Andrus; Jarving, Ivar; Adamson, Jasper; et al, RSC Advances, 2019, 9(21), 11718-11721

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Sulfuryl chloride ,  Sodium azide Solvents: Acetonitrile ;  20 min, 0 °C; 20 h, rt; rt → 0 °C
1.2 20 min, 0 °C; 3.25 h, rt
1.3 Reagents: Acetyl chloride Solvents: Ethanol ;  10 - 15 min, cooled; 10 min, 0 °C
1.4 Solvents: Ethyl acetate ;  20 min, 0 °C; 10 min
Reference
Preparation of peptides which can adopt a 310-helical conformation
, United States, , ,

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Sulfuryl chloride ,  Sodium azide Solvents: Acetonitrile ;  20 min, 0 °C; 20 h, rt
1.2 20 min, 0 °C; 3.25 h, rt
1.3 Reagents: Acetyl chloride Solvents: Ethanol ;  10 - 15 min, 0 °C; 10 min, 0 °C
1.4 Solvents: Ethyl acetate ;  20 min, 0 °C; 10 min, 0 °C
Reference
Stapling of a 310-Helix with Click Chemistry
Jacobsen, Oyvind; Maekawa, Hiroaki; Ge, Nien-Hui; Gorbitz, Carl Henrik; Rongved, Pal; et al, Journal of Organic Chemistry, 2011, 76(5), 1228-1238

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Sulfuryl chloride ,  Atomic chlorine ,  Sodium azide Solvents: Acetonitrile
1.2 Solvents: Ethanol
Reference
The Application of Continuous Flow Technology for Organic Synthesis
Smith, Christopher D., 2008, , ,

1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt Raw materials

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